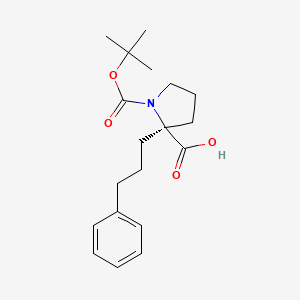

(S)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

CAS No.: 959579-73-8

Cat. No.: VC3839217

Molecular Formula: C19H27NO4

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959579-73-8 |

|---|---|

| Molecular Formula | C19H27NO4 |

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C19H27NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3,(H,21,22)/t19-/m0/s1 |

| Standard InChI Key | ZMZPCACRGQMUGK-IBGZPJMESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@]1(CCCC2=CC=CC=C2)C(=O)O |

| SMILES | CC(C)(C)OC(=O)N1CCCC1(CCCC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CCCC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the class of N-protected α,α-disubstituted pyrrolidine-2-carboxylic acids. Its molecular formula is C₁₉H₂₇NO₄, with a molecular weight of 333.4 g/mol . Key structural features include:

-

A pyrrolidine ring with stereochemical specificity at the C-2 position (S-configuration).

-

A tert-butoxycarbonyl (Boc) group attached to the nitrogen atom, providing steric protection during synthetic reactions.

-

A 3-phenylpropyl side chain enhancing lipophilicity and enabling interactions with hydrophobic targets.

Table 1: Structural and Spectral Data

The Boc group’s orthogonal protection strategy allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), making the compound valuable for sequential peptide couplings .

Synthesis and Optimization Strategies

Synthetic Pathways

The compound is synthesized via a multi-step sequence starting from pyrrolidine precursors:

-

Boc Protection: The nitrogen atom of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Alkylation: Introduction of the 3-phenylpropyl side chain via nucleophilic substitution or Michael addition, ensuring retention of stereochemistry .

-

Carboxylic Acid Formation: Oxidation or hydrolysis of a terminal ester or nitrile group to yield the carboxylic acid functionality.

A critical challenge lies in maintaining enantiomeric purity during alkylation. Asymmetric catalysis or chiral auxiliaries are often employed to achieve >98% enantiomeric excess (ee) .

Industrial-Scale Production

BLD Pharmatech Ltd. and Ambeed supply the compound at purities ≥95%, with batch sizes ranging from milligrams to kilograms . Key process optimizations include:

-

Solvent Selection: Use of tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction yields.

-

Catalytic Systems: Palladium-based catalysts for cross-coupling reactions involving aromatic moieties .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound serves as a non-proteinogenic amino acid analog in peptide chain assembly. Its rigid pyrrolidine backbone induces conformational constraints, improving peptide stability against proteolytic degradation . For example, it has been incorporated into:

-

Immunosuppressive agents: Analogues of FR901483, a fungal-derived immunosuppressant, utilize similar Boc-protected pyrrolidine scaffolds to modulate T-cell activity .

-

GPCR-targeted therapeutics: The 3-phenylpropyl group mimics hydrophobic residues in G protein-coupled receptor (GPCR) ligands .

Drug Candidate Optimization

In medicinal chemistry, the compound’s structure aids in:

-

Bioavailability enhancement: The Boc group reduces polarity, improving membrane permeability.

-

Metabolic stability: The pyrrolidine ring resists oxidative metabolism by cytochrome P450 enzymes .

| Supplier | Purity | Packaging Options | Price Range (USD/g) |

|---|---|---|---|

| BLD Pharmatech | 95–98% | 1 mg–10 g | $150–$200 |

| Ambeed | ≥97% | 5 mg–5 g | $180–$220 |

Pricing reflects the cost of chiral resolution and Boc protection steps. Larger-scale purchases (≥100 g) may reduce costs by 20–30% .

Recent Advances and Future Directions

Recent studies highlight the compound’s role in transition-metal-catalyzed cyclizations. For instance, phenylsulfenyl chloride-mediated cyclization of homoallylic amines generates tricyclic scaffolds relevant to alkaloid synthesis . Future research may explore:

-

Enzymatic resolutions: Lipase-catalyzed kinetic resolution to improve synthetic efficiency.

-

Targeted drug delivery: Conjugation with nanoparticle carriers for enhanced biodistribution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume